molecular formula C8H5N5 B1600236 3-(2H-tetrazol-5-yl)benzonitrile CAS No. 50907-33-0

3-(2H-tetrazol-5-yl)benzonitrile

Cat. No.: B1600236
CAS No.: 50907-33-0
M. Wt: 171.16 g/mol
InChI Key: RFUUHOIIHXKYOQ-UHFFFAOYSA-N
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Description

3-(2H-tetrazol-5-yl)benzonitrile is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a benzonitrile group attached to the tetrazole ring. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .

Mechanism of Action

Target of Action

It is known that tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . For instance, some tetrazole derivatives have been found to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that 3-(2H-tetrazol-5-yl)benzonitrile may interact with its targets in a similar manner.

Biochemical Pathways

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound has a molecular weight of 17116, a LogP of 073838, and a topological polar surface area of 782 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it is likely that the compound has diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the formation of dust and aerosols should be avoided, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Biochemical Analysis

Biochemical Properties

3-(2H-tetrazol-5-yl)benzonitrile plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in this compound can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of these acids in biological systems . This property enables this compound to bind to enzyme active sites, potentially inhibiting or modifying their activity. Additionally, the nitrile group can form hydrogen bonds with amino acid residues in proteins, further influencing biochemical interactions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For instance, this compound may inhibit certain kinases, resulting in changes to phosphorylation patterns and downstream signaling events. These effects can ultimately impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The tetrazole ring can form stable complexes with metal ions, which may be crucial for its activity in enzyme inhibition or activation . Additionally, the nitrile group can interact with nucleophilic sites on proteins, leading to covalent modifications that alter protein function. These interactions can result in changes to gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis or oxidation over extended periods . These degradation products may have different biological activities, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained changes to cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cell signaling pathways . At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without causing toxicity. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The tetrazole ring can undergo reduction or oxidation reactions, while the nitrile group can be hydrolyzed to form amides or carboxylic acids. These metabolic transformations can influence the compound’s activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilicity allows it to cross cell membranes, while specific transporters may facilitate its uptake into cells. Once inside, this compound can localize to various cellular compartments, depending on its interactions with binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

The synthesis of 3-(2H-tetrazol-5-yl)benzonitrile can be achieved through various methods. One common synthetic route involves the reaction of benzonitrile with sodium azide in the presence of a suitable catalyst, such as nano-zinc oxide or cobalt oxide, in a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures (120-130°C) for several hours to yield the desired product .

Another method involves the use of microwave-assisted reactions, where primary alcohols or aldehydes are reacted with molecular iodine in the presence of ammonia to form a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition reaction with dicyandiamide and sodium azide to form the tetrazole ring .

Chemical Reactions Analysis

3-(2H-tetrazol-5-yl)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, molecular iodine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2H-tetrazol-5-yl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

3-(2H-tetrazol-5-yl)benzonitrile can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrazole derivatives.

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUUHOIIHXKYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463286
Record name 3-(2H-tetrazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50907-33-0
Record name 3-(2H-tetrazol-5-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure in COMPOUND 3 for the synthesis of 5-(3-bromophenyl)-2H-tetrazole, 1,3-dicyanobenzene (2.0 g, 15.63 mmol) was employed to obtain 3-(2H-tetrazol-5-yl)benzonitrile.
[Compound]
Name
COMPOUND 3
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Reaction Step One
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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